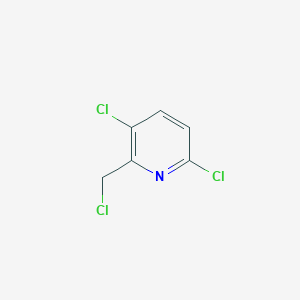

3,6-Dichloro-2-(chloromethyl)pyridine

CAS No.: 58803-95-5

Cat. No.: VC2269481

Molecular Formula: C6H4Cl3N

Molecular Weight: 196.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58803-95-5 |

|---|---|

| Molecular Formula | C6H4Cl3N |

| Molecular Weight | 196.5 g/mol |

| IUPAC Name | 3,6-dichloro-2-(chloromethyl)pyridine |

| Standard InChI | InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |

| Standard InChI Key | POFJYFSYZFACOF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1Cl)CCl)Cl |

| Canonical SMILES | C1=CC(=NC(=C1Cl)CCl)Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 3,6-Dichloro-2-(chloromethyl)pyridine features a six-membered pyridine ring with a nitrogen atom at position 1, chlorine atoms at positions 3 and 6, and a chloromethyl group at position 2 . The presence of three chlorine atoms contributes to the compound's electrophilic character, particularly enhancing its ability to participate in nucleophilic substitution reactions with biomolecules. The chloromethyl group (-CH2Cl) provides an additional reactive site that further contributes to the compound's chemical versatility, making it valuable for various synthetic applications.

Synthesis and Production Methods

Vapor Phase Chlorination

The primary method for synthesizing 3,6-Dichloro-2-(chloromethyl)pyridine involves vapor phase chlorination of 2-(chloromethyl)pyridine or its derivatives. This process typically employs a zeolite catalyst to facilitate the reaction under controlled temperature and pressure conditions. The chlorination proceeds by introducing chlorine gas to the vaporized precursor in the presence of the catalyst, resulting in the formation of the desired dichloro compound along with some by-products. The reaction conditions must be carefully controlled to achieve the specific chlorination pattern characteristic of 3,6-Dichloro-2-(chloromethyl)pyridine.

Alternative Synthetic Routes

While the vapor phase chlorination represents the primary reported synthesis method, alternative routes can be inferred from the synthesis of related compounds. For example, the preparation of 6-chloro-2-trichloromethyl pyridine involves using 2-methyl pyridine hydrochloride or 2-chloromethyl pyridine as an initiator, with excess chlorine gas reacting at high temperatures (140-230°C) . This method features high selectivity and yield, potentially adaptable for producing 3,6-Dichloro-2-(chloromethyl)pyridine with appropriate modifications.

Another relevant synthetic approach is observed in the preparation of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, which involves a two-step chlorination process . In this method, 2-chloro-5-chloromethyl pyridine is first dissolved in carbon tetrachloride and heated to reflux temperature, followed by chlorination using chlorine with ultraviolet light or tungsten hexachloride as a catalyst . Similar methodologies could potentially be adapted for the synthesis of 3,6-Dichloro-2-(chloromethyl)pyridine with adjustments to achieve the desired substitution pattern.

Biological Activity

Interactions with Biomolecules

A key aspect of 3,6-Dichloro-2-(chloromethyl)pyridine's biological activity is its capacity to interact with various biomolecules. The compound can form covalent bonds with proteins and nucleic acids, potentially altering metabolic pathways and gene expression. These interactions are facilitated by its electrophilic nature, particularly through the reactive chloromethyl group, which can participate in nucleophilic substitution reactions with biomolecules. This property has dual implications: it suggests potential therapeutic applications but also raises concerns regarding toxicity depending on exposure levels and the specificity of these interactions.

Mechanism of Action

The biological mechanism of action of 3,6-Dichloro-2-(chloromethyl)pyridine likely stems from its electrophilic properties. The compound can interact with nucleophilic sites on biomolecules, modifying their functions through covalent bond formation. This ability to modify biomolecules may explain its antimicrobial effects, potentially disrupting critical cellular processes in target organisms. The presence of multiple chlorine atoms enhances its electrophilic properties, making it particularly reactive toward nucleophilic centers in biological systems. Understanding this mechanism is crucial for both exploiting its potential therapeutic applications and addressing safety concerns.

Environmental and Health Considerations

Environmental Impact

The environmental impact of 3,6-Dichloro-2-(chloromethyl)pyridine requires careful consideration due to its chemical structure and biological activity. The compound's environmental behavior is influenced by its physicochemical properties, such as solubility and stability. Similar chlorinated compounds have been associated with toxicity to aquatic life, suggesting that environmental management strategies are necessary when using or producing this compound. The persistence of chlorinated organic compounds in environmental systems raises concerns about potential long-term ecological effects, although specific data on the environmental fate of 3,6-Dichloro-2-(chloromethyl)pyridine is limited in the available search results.

Structural Comparisons

Related Chlorinated Pyridines

Several structurally related compounds share similarities with 3,6-Dichloro-2-(chloromethyl)pyridine, each with distinctive characteristics affecting their chemical and biological properties.

Table 2: Comparison of 3,6-Dichloro-2-(chloromethyl)pyridine with Related Compounds

| Compound | Molecular Formula | Structural Characteristics | Notable Features |

|---|---|---|---|

| 3,6-Dichloro-2-(chloromethyl)pyridine | C6H4Cl3N | Chlorine atoms at positions 3 and 6, chloromethyl at position 2 | Antimicrobial activity, intermediate for herbicides |

| 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | Trichloromethyl group instead of chloromethyl | Additional chlorine atoms in methyl group, potentially enhanced reactivity |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C6HCl6N | Additional chlorine on ring, trichloromethyl at position 5 | Different substitution pattern, altered reactivity profile |

| 2-(Chloromethyl)pyridine | C6H6ClN | Single chlorine in methyl group | Potential precursor for synthesizing more complex derivatives |

| 6-Chloro-2-trichloromethyl pyridine | C6H3Cl4N | Chlorine at position 6, trichloromethyl at position 2 | Used in agricultural applications, different reactivity pattern |

This comparative analysis highlights how structural variations in chlorinated pyridines can significantly influence their properties and potential applications. The position and number of chlorine substituents directly impact electronic distribution, reactivity patterns, and biological interactions .

Structure-Activity Relationships

The biological and chemical activities of chlorinated pyridines are strongly influenced by their structural features. In 3,6-Dichloro-2-(chloromethyl)pyridine, the specific arrangement of chlorine atoms creates a unique electronic distribution that contributes to its reactivity and biological interactions. The chloromethyl group at position 2 provides a particularly reactive site that contributes significantly to the compound's ability to interact with biomolecules. Understanding these structure-activity relationships is crucial for optimizing the compound's applications and for designing related derivatives with enhanced properties or reduced toxicity profiles.

Current Research and Future Directions

Research on 3,6-Dichloro-2-(chloromethyl)pyridine and related chlorinated pyridines continues to evolve across several domains. Current trends include improving synthesis methodologies to enhance yield and selectivity while reducing environmental impact. The exploration of structure-activity relationships using advanced computational and experimental approaches aims to better understand and predict the biological activities of these compounds. Future research directions may include developing more environmentally friendly synthetic routes, identifying novel applications based on the compound's unique properties, and conducting comprehensive toxicological assessments to ensure safe use in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume